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Compound of Interest

Compound Name: (R,R)-Dipamp

Cat. No.: B1311950 Get Quote

(R,R)-Dipamp, formally known as (R,R)-1,2-ethanediylbis[(2-methoxyphenyl)phenylphosphine],

stands as a seminal P-chirogenic phosphine ligand in the field of asymmetric catalysis. Its

development in the 1970s by William S. Knowles and his team at Monsanto marked a pivotal

moment in the industrial application of enantioselective synthesis, earning Knowles a share of

the 2001 Nobel Prize in Chemistry. This technical guide provides an in-depth overview of (R,R)-
Dipamp, tailored for researchers, scientists, and drug development professionals.

Introduction
(R,R)-Dipamp is a C₂-symmetric diphosphine ligand where the chirality is centered on the

phosphorus atoms. This structural feature is crucial for its ability to create a chiral environment

around a metal center, typically rhodium, enabling highly enantioselective transformations. The

ligand is a white, crystalline, and air-stable solid, which contributes to its practicality in

laboratory and industrial settings. Its most notable application is in the Monsanto process for

the synthesis of L-DOPA, a crucial drug for treating Parkinson's disease.
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Property Value Reference

Molecular Formula C₂₈H₂₈O₂P₂

Molecular Weight 458.47 g/mol

Melting Point 102-106 °C [1]

Optical Activity
[α]²²/D −81° (c = 1 in

chloroform)
[1]

Appearance White solid [2]

Synthesis of (R,R)-Dipamp
The synthesis of enantiomerically pure (R,R)-Dipamp has been a subject of significant

research. A notable method developed by Imamoto and colleagues utilizes a phosphine-borane

approach, which offers a stereospecific route to the desired P-chiral ligand.

Experimental Protocol: Synthesis of (S,S)-Dipamp via
Phosphine-Borane Methodology
This protocol outlines the synthesis of the (S,S)-enantiomer, which follows the same principles

as the synthesis of the (R,R)-enantiomer. The key is the stereospecific copper-catalyzed

oxidative coupling of a P-chiral secondary phosphine-borane.

Step 1: Preparation of (o-Anisyl)methylphenylphosphine-borane (20)

The starting material, (o-anisyl)methylphenylphosphine-borane, is prepared with an initial

enantiomeric excess (e.g., 89% ee).

Step 2: Oxidative Coupling to form 1,2-Bis[(o-anisyl)phenylphosphino]ethane-bis(borane) (21)

The phosphine-borane (20) is treated with sec-butyllithium (s-BuLi) followed by copper(II)

chloride (CuCl₂). This crucial step proceeds with high stereospecificity, yielding the desired

diphosphine-bis(borane) adduct (21). The meso isomer, formed as a byproduct, can be

removed by recrystallization to afford the product with high enantiomeric excess (>99% ee).[3]

[4]
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Step 3: Deprotection to (S,S)-Dipamp

The bis(borane) adduct (21) is then deprotected by reaction with an amine, such as

diethylamine, to yield the final enantiopure (S,S)-Dipamp ligand.[3][4]

Asymmetric Catalysis with (R,R)-Dipamp
(R,R)-Dipamp, in combination with rhodium, forms a highly effective catalyst for the

asymmetric hydrogenation of prochiral olefins, particularly enamides and itaconic acid

derivatives.

The Monsanto L-DOPA Process
The industrial synthesis of L-DOPA is the landmark application of (R,R)-Dipamp. The key step

involves the asymmetric hydrogenation of an enamide precursor. The rhodium complex of

(R,R)-Dipamp, [Rh((R,R)-Dipamp)(COD)]⁺BF₄⁻, catalyzes this reaction with high efficiency

and enantioselectivity.

The reaction yields the desired L-DOPA precursor in quantitative yield and with an enantiomeric

excess of 95-97.5%.[3]

Performance in Asymmetric Hydrogenation
The Rh-(R,R)-Dipamp catalytic system has demonstrated high enantioselectivity in the

hydrogenation of a variety of substrates.
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Substrate Product
Enantiomeric
Excess (e.e.) (%)

Reference

(Z)-α-

Acetamidocinnamic

acid

N-Acetyl-L-

phenylalanine
95 [3]

Methyl (Z)-α-

acetamidocinnamate

N-Acetyl-L-

phenylalanine methyl

ester

96 [4]

Itaconic acid
(S)-Methylsuccinic

acid
~90 [5]

Monomethyl itaconate

(S)-2-Methylsuccinic

acid monomethyl

ester

90 [5]

Further quantitative data on Turnover Numbers (TON) and Turnover Frequencies (TOF) are

application-specific and can be found in specialized literature.

Experimental Protocol: Asymmetric Hydrogenation of
Methyl (Z)-α-acetamidocinnamate
This protocol provides a general procedure for the rhodium-catalyzed asymmetric

hydrogenation of a benchmark enamide substrate.

Materials:

[Rh((R,R)-Dipamp)(COD)]⁺BF₄⁻ (catalyst precursor)

Methyl (Z)-α-acetamidocinnamate (substrate)

Methanol (solvent)

Hydrogen gas (high purity)

Schlenk flask or autoclave
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Procedure:

In a glovebox or under an inert atmosphere, a Schlenk flask or autoclave is charged with the

rhodium catalyst precursor and the substrate (a typical substrate-to-catalyst ratio is 100:1 to

1000:1).

Anhydrous, degassed methanol is added to dissolve the solids.

The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen gas

line.

The vessel is purged with hydrogen gas several times.

The reaction is stirred under a specific hydrogen pressure (e.g., 3 atm) at a controlled

temperature (e.g., 25 °C) for a designated time (e.g., 24-36 hours).

Upon completion, the hydrogen pressure is carefully released, and the solvent is removed

under reduced pressure.

The residue is then purified, typically by chromatography, to isolate the hydrogenated

product.

The enantiomeric excess of the product is determined by chiral chromatography (e.g., HPLC

or GC).

Mechanism of Enantioselection: The Halpern
"Unsaturated Pathway"
The mechanism of the rhodium-catalyzed asymmetric hydrogenation of enamides using

Dipamp has been extensively studied by Jack Halpern and his coworkers. The widely accepted

"unsaturated pathway" explains the origin of the high enantioselectivity.

A key feature of this mechanism is the "anti-lock-and-key" principle. The initial coordination of

the prochiral enamide to the chiral rhodium-Dipamp complex forms two diastereomeric catalyst-

substrate adducts. The major, more stable diastereomer is less reactive towards hydrogen.

Conversely, the minor, less stable diastereomer is significantly more reactive. The high
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enantioselectivity of the reaction arises from the fact that the final product is predominantly

formed from the rapid hydrogenation of this more reactive minor diastereomer.

Catalytic Cycle

Legend
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Click to download full resolution via product page

Figure 1: The Halpern catalytic cycle for the rhodium-(R,R)-Dipamp catalyzed asymmetric

hydrogenation of an enamide.

Experimental Workflow
The following diagram illustrates a typical workflow for conducting a rhodium-catalyzed

asymmetric hydrogenation experiment using (R,R)-Dipamp.
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Figure 2: A typical experimental workflow for asymmetric hydrogenation.
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(R,R)-Dipamp remains a cornerstone in the field of asymmetric catalysis. Its successful

application in the industrial synthesis of L-DOPA demonstrated the power of chiral phosphine

ligands in producing enantiomerically pure compounds on a large scale. The understanding of

its mechanism of action, particularly the "unsaturated pathway," has guided the development of

subsequent generations of more advanced and efficient chiral ligands. For researchers and

professionals in drug development, (R,R)-Dipamp serves as both a powerful tool and a

foundational example of the principles of enantioselective catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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